molecular formula C21H15ClN2O2 B2887506 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898438-13-6

1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione

Cat. No. B2887506
CAS RN: 898438-13-6
M. Wt: 362.81
InChI Key: RUJWTWJRNWZDCZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione, also known as CPNP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CPNP belongs to the class of pyrazine-2,3-dione derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Chemosensors for Transition Metal Ions

The research on naphthoquinone derivatives like 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has led to the development of chemosensors that exhibit remarkable selectivity towards transition metal ions, particularly Cu2+ ions. These chemosensors change color in the presence of specific ions, which is a useful property for detecting and quantifying metal ions in various environmental and biological samples. The limit of detection (LOD) for Cu2+ ions with these chemosensors is notably low, enhancing their applicability in sensitive detection methods (Gosavi-Mirkute et al., 2017).

Antifungal and Antibacterial Agents

Naphthoquinone derivatives have been synthesized and evaluated for their antifungal and antibacterial properties, showing potent activity against various fungal and bacterial strains. These compounds offer a promising avenue for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action and pave the way for the design of more effective and targeted antimicrobial therapies (Tandon et al., 2010).

Synthesis and Biological Evaluation

The exploration of 1,4-naphthoquinone derivatives in the context of synthetic chemistry has led to the development of novel compounds with potential antioxidant and anti-inflammatory activities. The efficient synthesis of these derivatives via green chemistry approaches highlights the importance of sustainable practices in chemical research. The biological evaluation of these compounds provides valuable data for their potential therapeutic applications, contributing to the ongoing search for new bioactive molecules (Kumar et al., 2017).

Cancer Research

Naphthoquinone derivatives have been investigated for their potential in cancer therapy, particularly through targeting cancer epigenetics and angiogenesis. These "double-edged swords" show promise as dual inhibitors, affecting both the vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). Such compounds could offer a new strategy for cancer treatment by simultaneously targeting multiple pathways involved in cancer progression (Upadhyay et al., 2021).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-17-10-8-15(9-11-17)14-23-12-13-24(21(26)20(23)25)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJWTWJRNWZDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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